molecular formula C19H16ClIN2OS B2690837 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477712-99-5

3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide

カタログ番号: B2690837
CAS番号: 477712-99-5
分子量: 482.76
InChIキー: VZXFKKFYRCNQLY-HCUGZAAXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridinium-based ionic liquid featuring a thiazole ring substituted with a 4-chlorophenyl propenoyl group and a methyl group.

特性

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-7-14-5-8-16(20)9-6-14)24-19(21-13)15-4-3-11-22(2)12-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXFKKFYRCNQLY-HCUGZAAXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CC3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/C3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide, with the CAS number 477712-99-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C19H16ClIN2OS
  • Molecular Weight : 482.76 g/mol
  • Structure : The compound features a thiazole ring and a pyridinium moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing thiazole and pyridine rings exhibit notable antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, leading to its effectiveness against these pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.

Enzyme IC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that the compound is a potent inhibitor, which could make it a candidate for further development in therapeutic applications .

The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes in microbial cells. The thiazole and pyridine components may facilitate binding to active sites, disrupting normal function and leading to cell death or inhibition of growth.

Case Studies

  • Antibacterial Screening : In a study assessing various derivatives, compounds similar to 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide demonstrated significant antibacterial activity against clinical isolates of Salmonella and Bacillus. The study emphasized the importance of structural modifications in enhancing activity .
  • Neuroprotective Potential : Research into AChE inhibitors has highlighted the potential of thiazole derivatives in treating neurodegenerative disorders. The tested compound showed competitive inhibition patterns similar to established AChE inhibitors, suggesting its viability as a therapeutic agent in cognitive decline .

科学的研究の応用

Antimicrobial Activity

Research indicates that 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Alotaibi et al. (2024)Investigate antimicrobial propertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; potential as a new antibiotic .
Hegazy et al. (2023)Assess anticancer activityInduced apoptosis in breast cancer cell lines; inhibited tumor growth in vivo models .
Abdel-Wahab et al. (2024)Evaluate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in treated models; suggests therapeutic potential for inflammatory conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound Core Structure Substituents Hydrogen Bonding Reported Activity
Target Compound Pyridinium-thiazole 4-Chlorophenyl propenoyl, methyl (thiazole), methyl (pyridinium), iodide counterion Likely via pyridinium N and iodide Not explicitly reported (theoretical)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione 2-Chlorophenyl, 2-chlorobenzylideneamino N–H···O/S and O–H···S interactions Antifungal/antimicrobial (hypothesized)
Generic Thiazole-Pyridinium Derivatives Thiazole-pyridinium Variable aryl/acyl groups Dependent on counterion and substituents Kinase inhibition, antibacterial activity

Key Observations:

Structural Differentiation: The target compound’s thiazole-pyridinium scaffold differs from the triazole-thione system in , which exhibits stronger hydrogen-bonding networks due to N–H and S donors. The iodide counterion in the target compound may enhance solubility compared to neutral analogs but reduce passive membrane permeability.

Biological Interactions: While the triazole-thione compound in forms hydrogen-bonded hexamers, the target compound’s pyridinium group may favor ionic interactions with negatively charged biological targets (e.g., DNA or enzyme active sites).

Computational and Experimental Insights

  • Docking Studies (AutoDockTools) : Flexible sidechain docking (as in AutoDock4) might predict binding modes with kinases or microbial proteins, similar to studies on triazole-thione derivatives.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 4-methyl-1,3-thiazole derivatives) with a propenoyl chloride intermediate via nucleophilic acylation. The pyridinium iodide moiety is introduced through quaternization of 1-methylpyridine with methyl iodide. Optimization includes controlling reaction temperature (60–80°C for acylation ), using anhydrous solvents (e.g., DMF or THF), and monitoring reaction progress via TLC or HPLC . Purification may require column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents on the thiazole and pyridinium rings. Aromatic protons (δ 7.2–8.5 ppm) and vinyl protons (δ 6.5–7.0 ppm, J = 16 Hz for E-configuration) confirm the propenoyl group .
  • LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M-I]⁺ for pyridinium iodide) and purity (>95%) .
  • FT-IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N thiazole) validate functional groups .

Q. How can researchers assess preliminary biological activity?

  • Methodological Answer : Screen for antimicrobial or anticancer activity using:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1% v/v) .

Advanced Research Questions

Q. How do solvent polarity and counterion exchange affect the compound’s stability in biological assays?

  • Methodological Answer : Pyridinium iodides are hygroscopic; stability studies should use Karl Fischer titration to monitor moisture uptake . Counterion exchange (e.g., replacing I⁻ with PF₆⁻) may enhance solubility in aqueous buffers. Use UV-Vis spectroscopy to track degradation (λmax shifts) under varying pH (4–9) .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity profiles : Quantify byproducts (e.g., unreacted thiazole) via HPLC-MS .
  • Assay protocols : Standardize incubation times (24–48 hrs) and cell passage numbers .
  • Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase or human topoisomerase II. Focus on H-bonding (thiazole N) and π-π stacking (4-chlorophenyl group) .
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. What crystallographic methods elucidate hydrogen-bonding networks in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For this compound, anticipate N–H···I hydrogen bonds between pyridinium and iodide ions, and C=O···H-C contacts from the propenoyl group . Refinement with SHELXL and Mercury software visualizes packing diagrams .

Methodological Notes

  • Synthetic Challenges : Side reactions (e.g., thiazole ring opening) may occur at high temperatures; optimize via microwave-assisted synthesis .
  • Data Reproducibility : Report detailed crystallographic parameters (R factor, wR factor) and deposit CIF files in the Cambridge Structural Database .
  • Safety : Handle iodide salts in fume hoods (risk of iodine vapor release) and use antistatic equipment during synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。